molecular formula C11H13BO4 B599293 (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid CAS No. 1217501-08-0

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid

Cat. No.: B599293
CAS No.: 1217501-08-0
M. Wt: 220.031
InChI Key: HVUPAWWRAWWJMH-UHFFFAOYSA-N
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Description

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a cyclopropyl group attached to a phenyl ring, which is further substituted with a boronic acid group and a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, are used in deprotection steps.

    Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Mechanism of Action

The mechanism of action of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid involves its ability to form stable complexes with various enzymes and proteins. The boronic acid group can interact with active sites of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases and kinases, which are involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxycarbonylphenyl)boronic acid: Similar structure but lacks the cyclopropyl group.

    Phenylboronic acid: Lacks both the methoxycarbonyl and cyclopropyl groups.

    Cyclopropylboronic acid: Lacks the phenyl and methoxycarbonyl groups.

Properties

IUPAC Name

[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5,14-15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUPAWWRAWWJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675253
Record name {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-08-0
Record name 1-Methyl 1-(4-boronophenyl)cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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